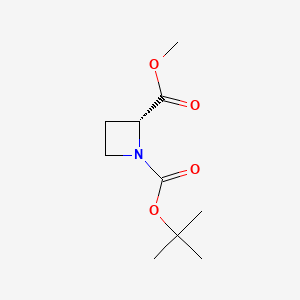

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725558 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260593-39-2 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

CAS Number: 1260593-39-2

This technical guide provides a comprehensive overview of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Azetidine scaffolds are increasingly recognized for their role as versatile building blocks in the synthesis of novel therapeutic agents, offering unique conformational constraints and metabolic stability.

Chemical Properties and Data

This compound is a diester derivative of azetidine-1,2-dicarboxylic acid. The presence of both a tert-butyl ester and a methyl ester, along with a chiral center at the C-2 position, makes it a valuable intermediate for stereoselective synthesis.

| Property | Value | Reference |

| CAS Number | 1260593-39-2 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | [1] |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Purity | Typically ≥97% | [1][] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| InChI Key | FGWUDHZVEBFGKS-SSDOTTSWSA-N | [1] |

Spectroscopic and Analytical Data

Comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While specific spectra for this compound are often proprietary to suppliers, chemical database listings indicate the availability of the following analytical data.

| Analysis Type | Data Availability |

| ¹H NMR | Available from suppliers[3] |

| ¹³C NMR | Available from suppliers[3] |

| Infrared (IR) Spectroscopy | Available from suppliers[3] |

| Mass Spectrometry (MS) | Available from suppliers[3] |

| Certificate of Analysis (COA) | Available from suppliers upon request |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This should be considered a general representation, and specific reaction conditions would require optimization.

Caption: General synthetic workflow for chiral azetidine dicarboxylates.

Representative Experimental Protocol (Adapted from similar syntheses):

-

Protection and Reduction: Commercially available (R)-azetidine-2-carboxylic acid would be N-protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Esterification: The resulting N-Boc protected carboxylic acid is then esterified to form the methyl ester. This can be achieved using various standard methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF, or by using diazomethane.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The rigid azetidine ring introduces specific conformational constraints into a molecule, which can be advantageous for optimizing binding to biological targets.

The logical flow of its application in a drug discovery program can be visualized as follows:

Caption: Role of the title compound in a typical drug discovery workflow.

The differential reactivity of the two ester groups and the stereochemical information embedded in the molecule allow for its incorporation into a wide range of potential drug candidates, including protease inhibitors, anti-cancer agents, and compounds targeting the central nervous system.

Safety and Handling

Based on available safety data, this compound is classified as a warning-level hazard.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area.

References

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate molecular weight

An In-depth Technical Guide to the Molecular Weight of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic studies. This guide outlines the determination of its molecular weight based on its elemental composition.

Molecular Formula and Elemental Composition

The molecular formula for this compound is C₁₀H₁₇NO₄.[1][2] This formula indicates that each molecule of the compound is composed of:

-

10 atoms of Carbon (C)

-

17 atoms of Hydrogen (H)

-

1 atom of Nitrogen (N)

-

4 atoms of Oxygen (O)

Atomic Weights of Constituent Elements

The calculation of the molecular weight relies on the standard atomic weights of the constituent elements. These values are based on the isotopic abundances of the elements in nature.

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | 12.011[3][4] |

| Hydrogen | H | 1.008[5][6][7] |

| Nitrogen | N | 14.007[8][9][10] |

| Oxygen | O | 15.999[11][12][13][14] |

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

MW = (10 × 12.011) + (17 × 1.008) + (1 × 14.007) + (4 × 15.999) MW = 120.11 + 17.136 + 14.007 + 63.996 MW = 215.249 amu (or g/mol )

This calculated value is often rounded to two decimal places, resulting in a molecular weight of 215.25 g/mol .[2]

Summary of Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₇NO₄[1][2] |

| Number of Carbon Atoms | 10 |

| Number of Hydrogen Atoms | 17 |

| Number of Nitrogen Atoms | 1 |

| Number of Oxygen Atoms | 4 |

| Atomic Weight of Carbon | 12.011 amu[3][4] |

| Atomic Weight of Hydrogen | 1.008 amu[5][6][7] |

| Atomic Weight of Nitrogen | 14.007 amu[8][9][10] |

| Atomic Weight of Oxygen | 15.999 amu[11][12][13][14] |

| Calculated Molecular Weight | 215.249 g/mol |

Experimental Protocols

Determination of Molecular Weight from Molecular Formula

Objective: To calculate the molecular weight of a compound from its known molecular formula.

Methodology:

-

Identify the molecular formula of the compound, which is C₁₀H₁₇NO₄ for this compound.[1][2]

-

Determine the number of atoms for each element present in the molecule.

-

Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

-

Multiply the number of atoms of each element by its respective standard atomic weight to find the total mass contribution of that element.

-

Sum the total mass contributions of all elements to obtain the molecular weight of the compound.

Experimental Verification by Mass Spectrometry

Objective: To experimentally determine the molecular weight of a compound.

Methodology:

-

A purified sample of this compound is introduced into a mass spectrometer.

-

The sample is ionized, for example, by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of ions at each m/z value.

-

The molecular weight is determined from the m/z value of the molecular ion peak (M⁺) or a related adduct peak (e.g., [M+H]⁺, [M+Na]⁺).

Visualization of Molecular Weight Calculation

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of the compound.

Caption: Hierarchical breakdown of the molecular weight calculation.

References

- 1. This compound | 1260593-39-2 [sigmaaldrich.com]

- 2. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Its constrained four-membered ring system offers unique conformational rigidity, making it a valuable scaffold for the design of novel therapeutics.

Chemical Structure and Properties

This compound is a synthetic amino acid derivative. The structure consists of a four-membered azetidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 2-position. The stereochemistry at the C-2 position is (R).

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 1260593-39-2 |

| Appearance | Liquid or Solid or Semi-solid or lump[1] |

| Purity | ≥98%[1] |

| Storage | Sealed in dry, 2-8°C[1] |

Synthesis

A common synthetic route to this compound involves the N-protection of the corresponding amino acid, (R)-azetidine-2-carboxylic acid, followed by esterification.

Synthesis Pathway

The synthesis can be visualized as a two-step process starting from (R)-azetidine-2-carboxylic acid. The first step is the protection of the secondary amine in the azetidine ring with a tert-butoxycarbonyl (Boc) group. The second step is the esterification of the carboxylic acid group to a methyl ester.

Experimental Protocol

Step 1: Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid

-

To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (3.0 eq).

-

Cool the mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-azetidine-2-carboxylic acid.

Step 2: Synthesis of this compound

-

Dissolve the crude (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in a solvent like acetone.

-

Add a base such as potassium carbonate (2.0-3.0 eq).

-

To this suspension, add an esterifying agent, for example, dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 | t | 1H | CH (C2) |

| ~3.95 | m | 2H | CH₂ (C4) |

| 3.75 | s | 3H | OCH₃ |

| ~2.40 | m | 2H | CH₂ (C3) |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (ester) |

| ~156.0 | C=O (Boc) |

| ~80.0 | C(CH₃)₃ |

| ~60.0 | CH (C2) |

| ~52.0 | OCH₃ |

| ~47.0 | CH₂ (C4) |

| ~28.5 | C(CH₃)₃ |

| ~25.0 | CH₂ (C3) |

Table 4: IR and Mass Spectrometry Data

| Technique | Key Peaks |

| IR (Infrared) | ~1750 cm⁻¹ (C=O, ester), ~1700 cm⁻¹ (C=O, Boc) |

| Mass Spec (ESI-MS) | m/z 216.1230 [M+H]⁺ |

Note: The exact chemical shifts and peak values may vary slightly depending on the solvent and instrument used.

Applications in Drug Development

The rigid azetidine scaffold of this compound provides a unique three-dimensional structure that can be exploited in the design of peptidomimetics and other small molecule inhibitors. The defined stereochemistry at the C-2 position is crucial for achieving specific interactions with biological targets. This building block has been utilized in the synthesis of inhibitors for various enzymes and as a component of constrained peptides with enhanced metabolic stability and cell permeability.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

References

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its constrained four-membered ring system, this azetidine derivative offers a unique conformational rigidity that can enhance metabolic stability and binding affinity of pharmaceutical candidates. This document summarizes available data on its physical characteristics and provides generalized experimental workflows relevant to its synthesis and characterization.

Core Physical Properties

Precise experimental data for the physical properties of the (R)-enantiomer of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is not extensively documented in publicly available literature. However, data for the corresponding racemic mixture and the closely related (S)-enantiomer, as well as the parent carboxylic acid, provide valuable reference points. It is important to note that enantiomers possess identical physical properties such as melting point, boiling point, and density; differences arise only in their interaction with plane-polarized light (optical activity) and other chiral molecules.[1]

The table below summarizes the available quantitative data for this compound and related compounds.

| Property | This compound | 1-Boc-azetidine-2-carboxylic acid methyl ester (Racemic) | (S)-N-Boc-azetidine-2-carboxylic acid |

| Molecular Formula | C₁₀H₁₇NO₄[2] | C₁₀H₁₇NO₄[3] | C₉H₁₅NO₄[4] |

| Molecular Weight | 215.25 g/mol [2][3] | 215.25 g/mol [3] | 201.22 g/mol [4][5] |

| Physical Form | Liquid or Solid or Semi-solid or lump[2] | Not specified | Solid[4] |

| Melting Point | No data available | No data available | 105-110 °C[4][6] |

| Boiling Point | No data available | 269.018 °C (Predicted)[3] | 339.14 °C (Rough estimate)[4][6] |

| Density | No data available | 1.2 ± 0.1 g/cm³ (Predicted)[3] | 1.2250 (Rough estimate)[6] |

| Refractive Index | No data available | 1.481 (Predicted)[3] | 1.4640 (Estimate)[6] |

| Solubility | No data available | No data available | Dichloromethane, DMSO, Ethyl Acetate, Methanol[4][6] |

| Storage Temperature | Sealed in dry, 2-8 °C[2] | Not specified | Room Temperature, Sealed in dry, Keep in dark place[6] |

| CAS Number | 1260593-39-2[2] | 255882-72-5[3] | 51077-14-6[4][5] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and physical property determination of this compound was not found in the reviewed literature, a general procedure can be inferred from the synthesis of related azetidine-2-carboxylic acid derivatives. The synthesis of the racemic 1-Boc-azetidine-2-carboxylic acid methyl ester has been described involving the reaction of N-tert-butyloxycarbonylazetidin-2-yl carboxylic acid with isobutyl chloroformate and N-methyl morpholine in anhydrous THF, followed by subsequent steps.[3] Another approach involves the treatment of azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt with di-tert-butyl dicarbonate and triethylamine.[3]

The purification of such compounds typically involves flash chromatography.[7] Characterization methods would routinely include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure. The determination of enantiomeric purity and optical activity would be conducted using chiral High-Performance Liquid Chromatography (HPLC) and polarimetry, respectively.

Visualizations

References

- 1. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]

- 2. This compound | 1260593-39-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [m.chemicalbook.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring structure and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound, also known as (R)-1-Boc-azetidine-2-carboxylic acid methyl ester, is a derivative of azetidine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates its use in various synthetic transformations.

Quantitative Chemical Data

| Property | Value | Source |

| CAS Number | 1260593-39-2 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [4] |

| Physical Form | Liquid or Solid or Semi-solid or lump | [1] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry | [1][3] |

| Density | 1.2 ± 0.1 g/cm³ (for racemic mixture) | [5] |

| Boiling Point | 269.0 ± 18.0 °C at 760 mmHg (for racemic mixture) | [5] |

| Flash Point | 116.5 ± 25.4 °C (for racemic mixture) | [5] |

| Refractive Index | 1.481 (for racemic mixture) | [5] |

| XLogP3 | 1.2 | [4][5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 55.8 Ų | [4][5] |

| InChI | 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | [1] |

| InChIKey | FGWUDHZVEBFGKS-SSDOTTSWSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of (R)-azetidine-2-carboxylic acid followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from a general method for the N-Boc protection of azetidine-2-carboxylic acid methyl ester hydrochloride salt.[5]

Materials:

-

(R)-Azetidine-2-carboxylic acid methyl ester hydrochloride salt

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of (R)-azetidine-2-carboxylic acid methyl ester hydrochloride salt (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05 equivalents).

-

Add triethylamine (3.0 equivalents) to the mixture, followed by a catalytic amount of 4-dimethylaminopyridine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1][3]

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

Applications in Research and Development

The azetidine ring is a key structural motif in a number of biologically active compounds.[6][7][8] The constrained four-membered ring imparts conformational rigidity, which can be advantageous in the design of potent and selective enzyme inhibitors and receptor ligands. This compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Key Properties

This diagram shows the relationship between the key identifiers and properties of the compound.

Caption: Key properties of the target compound.

References

- 1. This compound | 1260593-39-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. achmem.com [achmem.com]

- 4. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester characterization

An In-depth Technical Guide to the Characterization of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, and a representative synthetic protocol for (R)-1-Boc-azetidine-2-carboxylic acid methyl ester. This chiral building block is of significant interest in medicinal chemistry and peptide synthesis due to the conformational constraints imparted by the azetidine ring, a key structural motif in the development of novel therapeutics.

Chemical and Physical Properties

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester is a stable, liquid compound at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate | [1] |

| CAS Number | 1260593-39-2 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Purity | ≥97% | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point | 269.0 °C at 760 mmHg | [2] |

| Flash Point | 116.5 °C | [2] |

| Refractive Index | 1.481 | [2] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester. While a specific experimental spectrum for this particular compound is not publicly available, the following data for the closely related (S)-1-Boc-azetidine-2-carboxylic acid can be used for comparison.

¹H NMR Spectroscopy

The proton NMR spectrum of the analogous (S)-1-Boc-azetidine-2-carboxylic acid in CDCl₃ shows characteristic signals for the azetidine ring protons, the Boc protecting group, and the carboxylic acid proton. For the target methyl ester, the carboxylic acid proton signal would be replaced by a methyl singlet.

-

¹H NMR (300 MHz, CDCl₃) of (S)-1-Boc-azetidine-2-carboxylic acid: δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H).[3]

Experimental Protocols

The synthesis of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester can be achieved through a two-step process starting from (R)-azetidine-2-carboxylic acid. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid

Materials:

-

(R)-Azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL), slowly add sodium hydroxide (420 mg, 10.5 mmol) at 0 °C.

-

Add di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) to the reaction mixture at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the ethanol by evaporation under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and adjust the pH to 3 with dilute HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (30 mL) and saturated NaCl solution (30 mL), and dry over Na₂SO₄.

-

Remove the solvent by evaporation to yield (R)-1-Boc-azetidine-2-carboxylic acid as a white solid.[3]

Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester

Materials:

-

(R)-1-Boc-azetidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or other esterification reagent

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend (R)-1-Boc-azetidine-2-carboxylic acid (1.0 g, 4.97 mmol) in anhydrous methanol (20 mL) and cool the mixture to 0 °C.

-

Slowly add thionyl chloride (0.44 mL, 6.0 mmol) to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.

Visualization of Experimental Workflow

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.

Caption: Synthetic pathway for (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.

Caption: General workflow for the synthesis and characterization of the title compound.

Applications in Drug Development

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester serves as a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The rigid four-membered ring of the azetidine core introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their natural proline-containing counterparts. Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid that acts as a proline analogue.[4] Its incorporation into peptides can disrupt protein structures, a property that can be harnessed in drug design.[4]

References

Technical Guide: Spectral Analysis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block frequently utilized in the synthesis of novel pharmaceutical compounds. The information presented herein is essential for the structural elucidation, purity assessment, and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₇NO₄[1]

-

Molecular Weight: 215.25 g/mol [1]

-

CAS Number: 1260593-39-2[1]

Spectral Data Summary

The following tables summarize the key spectral data for this compound. This data is critical for confirming the identity and structural integrity of the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 | t | 1H | H-2 |

| ~3.95 - 3.80 | m | 2H | H-4 |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.40 - 2.20 | m | 2H | H-3 |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Note: Spectra are typically recorded in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). Actual chemical shifts and coupling constants may vary slightly.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Ester Carbonyl |

| ~156.0 | Carbamate Carbonyl |

| ~80.0 | -C(CH₃)₃ (Boc) |

| ~58.0 | C-2 |

| ~52.0 | -OCH₃ |

| ~45.0 | C-4 |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~25.0 | C-3 |

Note: Spectra are typically recorded in CDCl₃ at 100 MHz.

Table 3: Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 216.123 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₄⁺: 216.1230) |

| 160.097 | [M-C₄H₉+H]⁺ (Loss of tert-butyl group) |

| 116.060 | [M-Boc+H]⁺ (Loss of Boc group) |

Note: Data is typically acquired using Electrospray Ionization (ESI) in positive ion mode.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2978 | Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1367 | Medium | C-H bend (tert-butyl) |

| ~1150 | Strong | C-O stretch (ester and carbamate) |

Note: The spectrum is typically obtained from a thin film of the neat compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

3.2 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used.

-

Ionization Mode: Operate the instrument in the positive ion detection mode to observe protonated molecules ([M+H]⁺).

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 500.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of the target compound.

References

An In-depth Technical Guide to the NMR Spectrum of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum for the chiral compound (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate. Due to the limited availability of public domain spectral data for this specific molecule, this guide synthesizes information from analogous azetidine structures and general principles of NMR spectroscopy to present a predictive analysis. It includes expected chemical shifts, coupling constants, and a comprehensive experimental protocol for spectral acquisition.

Molecular Structure and Predicted NMR Data

This compound is a chiral, non-aromatic heterocyclic compound. Its structure consists of a four-membered azetidine ring, an N-Boc protecting group, and a methyl ester at the C2 position. The stereochemistry at the C2 position is (R).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the protons of the azetidine ring, the tert-butyl group, and the methyl ester. The diastereotopic nature of the protons on the C3 and C4 carbons of the azetidine ring, due to the adjacent chiral center at C2, is anticipated to result in complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| H2 | ~4.5 - 4.8 | dd | J ≈ 8.0, 4.0 Hz |

| H3a (cis to ester) | ~2.2 - 2.5 | m | - |

| H3b (trans to ester) | ~2.0 - 2.3 | m | - |

| H4a (cis to H2) | ~3.9 - 4.2 | m | - |

| H4b (trans to H2) | ~3.6 - 3.9 | m | - |

| -OCH₃ | ~3.7 | s | - |

| -C(CH₃)₃ | ~1.4 - 1.5 | s | - |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and carbamate groups, the quaternary carbon and methyls of the tert-butyl group, the methoxy carbon, and the carbons of the azetidine ring.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Ester) | ~170 - 173 |

| C=O (Boc) | ~155 - 157 |

| -C (CH₃)₃ | ~79 - 81 |

| C2 | ~58 - 62 |

| C4 | ~45 - 49 |

| -OC H₃ | ~51 - 53 |

| C3 | ~25 - 29 |

| -C(C H₃)₃ | ~28 |

Experimental Protocols

A standardized experimental protocol for the acquisition of high-resolution NMR spectra of this compound is outlined below. This protocol is based on common practices for the analysis of small organic molecules.[1][2]

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

Nuclei: Acquire both ¹H and ¹³C NMR spectra.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), during the experiment.

3. ¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: Typically 16-64 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

5. Data Processing

-

Apodization: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) to the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR-based analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

References

Navigating the Vibrational Landscape: An In-depth Technical Guide to the IR Spectroscopy of N-Boc Protected Azetidines

Abstract

The N-tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, offering robust protection for amines under a wide range of conditions, coupled with mild and selective deprotection. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into pharmaceutical candidates due to their unique conformational constraints and ability to modulate physicochemical properties. The convergence of these two moieties, in the form of N-Boc protected azetidines, creates a class of building blocks of immense synthetic utility. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative tool for the characterization of these molecules, confirming the successful installation of the Boc group and providing insights into the overall molecular structure. This in-depth guide provides a comprehensive overview of the key vibrational features of N-Boc protected azetidines, detailed experimental protocols for acquiring high-quality spectra, and a discussion of the underlying principles governing their spectral interpretation.

Introduction: The Synergy of a Robust Protecting Group and a Privileged Scaffold

The azetidine ring, a strained four-membered heterocycle, imparts a unique conformational rigidity to molecules, a feature increasingly exploited by medicinal chemists to enhance binding affinity and tailor pharmacokinetic profiles. However, the secondary amine of the parent azetidine ring often requires protection during multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a favored choice for this purpose due to its stability in basic and nucleophilic conditions and its facile cleavage under mild acidic conditions.

Infrared spectroscopy serves as a first-line analytical technique in the synthesis and manipulation of N-Boc protected azetidines. It allows for the unambiguous confirmation of the presence of the Boc protecting group through its prominent carbonyl stretch and provides a characteristic "fingerprint" of the molecule, which can be used to track reaction progress and confirm the identity of the final product. This guide will dissect the IR spectrum of a typical N-Boc protected azetidine, assigning the key absorption bands and explaining the rationale behind these assignments.

Deciphering the Spectrum: Characteristic Vibrational Modes

The infrared spectrum of an N-Boc protected azetidine is a composite of the vibrational modes of the azetidine ring, the N-Boc group, and any substituents on the ring. The most diagnostic absorptions are those associated with the Boc group, as they are typically strong and appear in relatively uncongested regions of the spectrum.

The Signature of the Boc Group: A Tale of Two Vibrations

The most prominent and readily identifiable feature in the IR spectrum of an N-Boc protected azetidine is the carbonyl (C=O) stretching vibration . This absorption arises from the stretching of the carbonyl bond within the tert-butyl carbamate functionality. It typically appears as a very strong and sharp band in the region of 1719-1688 cm⁻¹ . The exact position of this band can be influenced by the electronic environment and the physical state of the sample.

Another key vibration associated with the Boc group is the C-O stretching vibration of the carbamate. This often gives rise to a strong band in the 1160-1140 cm⁻¹ region. Additionally, characteristic absorptions related to the tert-butyl group, such as C-H bending and rocking vibrations, can be observed.

The Azetidine Ring: Subtle but Significant Contributions

The azetidine ring itself gives rise to a series of vibrational modes, though they are often less intense and can be more difficult to assign definitively than the prominent Boc group absorptions. Key vibrations to consider include:

-

C-H Stretching: The stretching vibrations of the C-H bonds on the azetidine ring typically appear in the region of 3000-2850 cm⁻¹ , consistent with sp³ hybridized carbon atoms.

-

C-N Stretching: The stretching of the carbon-nitrogen bonds within the azetidine ring and the bond connecting the nitrogen to the Boc group carbonyl carbon contributes to absorptions in the fingerprint region, generally between 1250-1020 cm⁻¹ .

-

Ring Vibrations: The strained four-membered ring undergoes various bending and deformation modes, often referred to as "ring breathing" or "ring puckering." These vibrations typically occur in the far-infrared region and are less commonly used for routine characterization in the mid-infrared spectrum.

The following diagram illustrates the key functional groups within an N-Boc protected azetidine that give rise to characteristic IR absorptions.

Caption: Key functional groups and their associated IR vibrational modes in N-Boc protected azetidine.

Quantitative Data Summary

The following table summarizes the characteristic IR absorption frequencies for N-Boc protected azetidines, compiled from literature sources and general spectroscopic data.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretching (sp³) | 3000 - 2850 | Medium | Arises from the C-H bonds of the azetidine ring and the tert-butyl group. |

| C=O Stretching (Carbamate) | 1719 - 1688 | Strong | The most diagnostic peak for the presence of the N-Boc group. Its high intensity is due to the large change in dipole moment during the vibration. |

| N-H Bending (Amide II, if present) | 1529 | Medium | Observed in some N-Boc protected amines, attributed to the CO-NH moiety. In a fully substituted azetidine, this band would be absent. |

| C-H Bending (CH₃ and CH₂) | 1470 - 1365 | Medium | Includes scissoring and bending vibrations of the methylene groups in the azetidine ring and the methyl groups of the tert-butyl moiety. A characteristic doublet is often seen for the t-butyl group. |

| C-N Stretching | 1250 - 1020 | Medium | A complex region with contributions from C-N stretching of the azetidine ring and the N-C bond of the carbamate. |

| C-O Stretching (Carbamate) | 1160 - 1140 | Strong | Another key indicator of the Boc group, corresponding to the stretching of the C-O bond adjacent to the carbonyl. |

| Ring Vibrations | < 1000 | Weak-Medium | The fingerprint region contains various bending and deformation modes of the azetidine ring. |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The choice of sampling technique is crucial for obtaining a high-quality and reproducible IR spectrum. The most common methods for analyzing solid or liquid N-Boc protected azetidines are Attenuated Total Reflectance (ATR), thin-film preparation on salt plates, and the KBr pellet method.

Attenuated Total Reflectance (ATR) - The Method of Choice for Simplicity and Speed

ATR is often the preferred method due to its minimal sample preparation and ease of use.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the N-Boc protected azetidine sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal.

-

Applying Pressure: For solid samples, lower the pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

-

Data Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Causality Behind Experimental Choices:

-

Why ATR? It eliminates the need for grinding or dissolving the sample, reducing the risk of polymorphism or solvent-induced spectral shifts.

-

Why apply pressure? Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, leading to a strong and representative spectrum.

Thin Film (Neat or Solution) - A Classic Technique

This method is suitable for liquids or solids that can be dissolved in a volatile solvent.

Step-by-Step Methodology:

-

Prepare Salt Plates: Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).

-

Sample Application:

-

For liquids: Place a small drop of the neat liquid onto one plate and gently place the second plate on top, spreading the liquid into a thin film.

-

For solids: Dissolve a small amount of the solid in a minimal amount of a volatile solvent (e.g., dichloromethane or chloroform). Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: Immediately after use, clean the salt plates thoroughly with a dry solvent to prevent damage from atmospheric moisture.

Causality Behind Experimental Choices:

-

Why volatile solvents? To ensure that the solvent evaporates completely, leaving only the analyte for analysis. Residual solvent peaks can interfere with the sample's spectrum.

-

Why thin films? If the sample is too thick, the absorption bands may be too intense ("totally absorbing"), leading to a loss of spectral information.

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of an N-Boc protected azetidine.

Trustworthiness: A Self-Validating System

The interpretation of the IR spectrum of an N-Boc protected azetidine is a self-validating process. The presence of the strong carbonyl absorption in the 1719-1688 cm⁻¹ range is a primary indicator of successful Boc protection. The absence of N-H stretching vibrations (around 3300-3500 cm⁻¹) that would be present in the parent azetidine confirms the substitution on the nitrogen atom. Furthermore, the presence of C-H stretching bands below 3000 cm⁻¹ is consistent with the saturated nature of the azetidine ring and the tert-butyl group. The combination of these features provides a high degree of confidence in the structural assignment.

Conclusion

IR spectroscopy is an indispensable tool in the arsenal of the synthetic chemist working with N-Boc protected azetidines. It offers a rapid, reliable, and information-rich method for confirming the successful installation of the Boc group, assessing the purity of the compound, and providing a unique spectral fingerprint for identification. By understanding the characteristic vibrational frequencies of the N-Boc group and the azetidine moiety, researchers can confidently and efficiently characterize these valuable synthetic intermediates, accelerating the pace of drug discovery and development.

Mass Spectrometry of Chiral Azetidine Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of mass spectrometry (MS) for the characterization and analysis of chiral azetidine esters. Azetidines are a class of four-membered nitrogen-containing heterocycles that are increasingly important in medicinal chemistry and drug development due to their unique structural and conformational properties.[1] The ability to accurately analyze the stereochemistry and quantify these compounds is crucial for understanding their biological activity and for quality control in pharmaceutical manufacturing. Mass spectrometry, often coupled with chiral separation techniques, offers a powerful tool for this purpose.

Principles of Mass Spectrometry for Chiral Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While mass spectrometry itself is not inherently a chiral technique, it can be used for chiral analysis through various strategies.[2] The most common approach involves coupling a separation technique that is sensitive to chirality, such as chiral chromatography, with a mass spectrometer.

Another strategy involves the use of a chiral selector to form diastereomeric complexes with the enantiomers of the analyte. These diastereomers, having different physical properties, can then be differentiated by mass spectrometry, for example, by observing differences in their fragmentation patterns or ion mobility.[2]

For chiral azetidine esters, the focus is often on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which allow for the separation of enantiomers prior to their detection and characterization by the mass spectrometer.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of chiral azetidine derivatives by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Azetidine Derivatives

This protocol is adapted from a method for the chiral profiling of secondary amino acids, including azetidine-2-carboxylic acid, and is applicable to their ester derivatives after appropriate sample preparation.[3]

Objective: To separate and identify the enantiomers of a volatile azetidine ester derivative.

Methodology:

-

Derivatization:

-

To a 100 µL aqueous sample containing the azetidine ester, add 50 µL of isopropanol and 20 µL of pyridine.

-

Add 20 µL of ethyl chloroformate and vortex for 30 seconds.

-

Extract the derivatives with 100 µL of a hexane/chloroform mixture (4:1 v/v).

-

Transfer the organic layer to a new vial and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

GC Column: Chiral capillary column (e.g., Chirasil-L-Val).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection.

-

Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/min.

-

Hold at 180°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Chiral Azetidine Esters

This is a general protocol for the analysis of non-volatile chiral azetidine esters, based on methods reported in the literature for the characterization of synthetic azetidine derivatives.[4]

Objective: To separate and identify the enantiomers of a chiral azetidine ester.

Methodology:

-

Sample Preparation:

-

Dissolve the azetidine ester sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC-MS Analysis:

-

LC Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak IA).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) in isocratic or gradient elution mode. The exact ratio should be optimized for the specific analyte.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25°C.

-

MS Detector:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan for qualitative analysis and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Mass Range: m/z 100-1000.

-

-

Data Presentation: Quantitative Data Summary

The following tables summarize the kind of quantitative data that can be obtained from the mass spectrometric analysis of chiral azetidine esters.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Representative Chiral Azetidine Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z | Reference |

| Azetidopyrroline Analogue | C₁₃H₁₈N₂O₃ | 251.1390 | 251.1390 | [4] |

| Azabicyclene Analogue | C₁₂H₁₈N₂O₂ | 223.1441 | 223.1440 | [4] |

Table 2: Conceptual Data for Quantitative LC-MS/MS Analysis of a Chiral Azetidine Ester

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 5.2 | 6.8 |

| Precursor Ion (m/z) | 250.1 | 250.1 |

| Product Ion (m/z) | 150.1 | 150.1 |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |

| Linearity (r²) | >0.99 | >0.99 |

Data Interpretation: Fragmentation Patterns

The fragmentation of azetidine esters in mass spectrometry is influenced by the presence of both the strained four-membered ring and the ester functional group.

Under Electron Ionization (EI), commonly used in GC-MS, the fragmentation is typically extensive. The molecular ion may be weak or absent. Key fragmentation pathways for esters include:

-

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

-

McLafferty rearrangement: This is common for esters with a γ-hydrogen on the alcohol or acid part, leading to the loss of an alkene.

For the azetidine ring, fragmentation can occur through ring opening, followed by the loss of small neutral molecules.

Under Electrospray Ionization (ESI), used in LC-MS, fragmentation is softer, and the protonated molecule [M+H]⁺ is usually the base peak. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. For a protonated azetidine ester, fragmentation would likely involve:

-

Loss of the ester alkyl group.

-

Decarboxylation.

-

Ring opening of the azetidinium ion.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key aspects of the mass spectrometric analysis of chiral azetidine esters.

Caption: General experimental workflow for the analysis of chiral azetidine esters.

Caption: Hypothesized ESI-MS/MS fragmentation of a chiral azetidine ester.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 2. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate safety data sheet

An In-depth Technical Guide to the Safety of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data available for this compound (CAS Number: 1260593-39-2). Due to the limited availability of a complete Safety Data Sheet (SDS) in the public domain, this document synthesizes information from various chemical suppliers and related compounds to offer a thorough understanding of its hazard profile, handling procedures, and emergency protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and use in experimental settings.

| Property | Value |

| CAS Number | 1260593-39-2 |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| Physical Form | Liquid, Solid, or Semi-solid |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye contact.

| Hazard Class | GHS Code | Signal Word | Pictogram |

| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335 | Warning | GHS07 (Exclamation Mark) |

Quantitative Toxicological Data: Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not readily available in publicly accessible databases. Researchers should handle this compound with the caution appropriate for a substance with known irritant properties and for which full toxicological data is not yet available.

Experimental Protocols and Handling

Adherence to strict experimental protocols is crucial for ensuring the safety of laboratory personnel. The following sections outline recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct personal protective equipment.

Caption: Workflow for donning appropriate Personal Protective Equipment.

Safe Handling Procedures

Safe handling practices are essential to minimize the risk of exposure and accidents.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

In the event of an emergency, a clear and practiced response is vital.

Caption: Logical flow for responding to an exposure event.

Fire-Fighting Measures

While specific flammability data is not available, general precautions for chemical fires should be followed.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition can produce oxides of carbon and nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the case of a spill, prompt and appropriate action is necessary to prevent the spread of contamination.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate unnecessary personnel from the area.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Do not allow the product to enter drains.

This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe handling procedures and emergency response before working with this or any other chemical.

In-Depth Technical Guide: Handling and Storage of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and quality control of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester, a valuable chiral building block in medicinal chemistry. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and protecting researcher safety.

Compound Properties and Safety Data

(R)-1-Boc-2-azetidinecarboxylic acid methyl ester is a synthetic amino acid derivative frequently utilized in the synthesis of novel therapeutic agents. Its constrained four-membered ring makes it a desirable scaffold for introducing conformational rigidity into drug candidates.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| Chemical Name | 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | Sigma-Aldrich |

| CAS Number | 1260593-39-2 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₇NO₄ | Echemi[1] |

| Molecular Weight | 215.25 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| Signal Word | Warning | Sigma-Aldrich |

| Hazard Statements | H302+H312+H332, H315, H319, H335 | Sigma-Aldrich |

| Precautionary Statements | P261, P271, P280 | Sigma-Aldrich |

Handling and Storage Protocols

Proper handling and storage are paramount to preserve the chemical and chiral purity of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester.

2.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

2.2. Storage Conditions

To ensure stability and prevent degradation, the compound should be stored under the following conditions:

-

Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

-

Container: Keep the container tightly sealed.

2.3. Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids, as these can react with the compound and compromise its integrity.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester. These should be adapted and optimized for specific laboratory conditions.

3.1. Synthesis of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester

This protocol is adapted from general procedures for the Boc-protection and esterification of amino acids.

Materials:

-

(R)-Azetidine-2-carboxylic acid methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)pyridine (DMAP)

Procedure:

-

To a solution of (R)-azetidine-2-carboxylic acid methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (3 equivalents).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-Boc-2-azetidinecarboxylic acid methyl ester.

3.2. Quality Control: Chiral HPLC Analysis

Ensuring the enantiomeric purity of chiral building blocks is critical in drug discovery.[2][3][4][5] The following is an adapted protocol for the chiral HPLC analysis of Boc-protected amino acid methyl esters.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column, such as a CHIRALPAK® series column.

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and compound.

Procedure:

-

Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (typically around 210-220 nm).

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

3.3. Quality Control: NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the compound.

Procedure:

-

Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

The expected chemical shifts for (R)-1-Boc-2-azetidinecarboxylic acid methyl ester should be observed. For the related carboxylic acid, characteristic ¹H NMR signals are observed around 4.79 ppm (m, 1H), 3.93 ppm (m, 2H), 2.46 ppm (m, 2H), and 1.48 ppm (s, 9H).[6] The methyl ester will have an additional singlet around 3.7 ppm.

Application in Drug Discovery: Targeting Signaling Pathways

(R)-1-Boc-2-azetidinecarboxylic acid methyl ester is a key intermediate in the synthesis of small molecule inhibitors targeting various signaling pathways implicated in disease. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade, which is often dysregulated in cancer.

Diagram 1: Inhibition of the STAT3 Signaling Pathway

Caption: Workflow for the inhibition of the STAT3 signaling pathway by an (R)-azetidine-based inhibitor.

Diagram 2: Drug Discovery Workflow

References

- 1. echemi.com [echemi.com]

- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

Commercial Availability and Technical Profile of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and analytical methodologies for (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (CAS Number: 1260593-39-2). This chiral azetidine derivative is a valuable building block in medicinal chemistry and drug development, sought after for its role in creating conformationally constrained peptide mimics and other complex molecular architectures.

Commercial Availability

This compound is available from several chemical suppliers. The table below summarizes the offerings from various vendors, providing key specifications for easy comparison.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH97F06F70 | 98% | 1260593-39-2 | C₁₀H₁₇NO₄ | 215.25 | Sealed in dry, 2-8°C |

| Sigma-Aldrich (Apollo Scientific) | APO424807292 | 97% | 1260593-39-2 | C₁₀H₁₇NO₄ | 215.25 | 2-8°C |

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)-azetidine-2-carboxylic acid methyl ester |

| Synonyms | 1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate, (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |

| Physical Form | Liquid or Solid or Semi-solid |

| Country of Origin | China (Ambeed, Inc. via Sigma-Aldrich) |

Synthesis and Experimental Protocols

General Experimental Protocol: Methyl Esterification

This protocol is based on standard organic synthesis methodologies for the esterification of N-Boc protected amino acids.

Method 1: Using Diazomethane or (Trimethylsilyl)diazomethane

Caution: Diazomethane is toxic and explosive. (Trimethylsilyl)diazomethane is a safer alternative but should still be handled with care by trained personnel in a well-ventilated fume hood.

-

Dissolution: Dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in a suitable solvent mixture, such as diethyl ether and methanol (e.g., a 10:1 ratio).

-